molecular formula C17H17ClN2O B5203916 N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide

N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B5203916
M. Wt: 300.8 g/mol
InChI Key: RGVOHGOELPRFRL-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chloropyridine moiety attached to a phenylcyclopentane carboxamide, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 5-chloro-2-aminopyridine with a suitable cyclopentanone derivative under specific conditions. One common method involves the use of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC, to facilitate the Michael addition amidation reaction . The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. Additionally, the compound may modulate signaling pathways by binding to key regulatory proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is unique due to its combination of a chloropyridine and a phenylcyclopentane carboxamide, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-14-8-9-15(19-12-14)20-16(21)17(10-4-5-11-17)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVOHGOELPRFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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